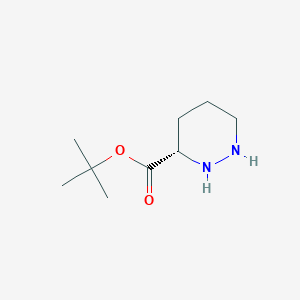

tert-butyl (3S)-hexahydropyridazine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (3S)-diazinane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-5-4-6-10-11-7/h7,10-11H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWLVCDZFMFJAC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550562 | |

| Record name | tert-Butyl (3S)-hexahydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104069-74-1 | |

| Record name | tert-Butyl (3S)-hexahydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Two-Stage Process from 2,5-Disubstituted Esters

The patent EP1468993A1 outlines a two-stage synthesis (Figure 1):

Stage 1: Formation of Tetrahydro-1,2,3-Pyridazine Tricarboxylate

A 2,5-disubstituted carboxylic acid ester (e.g., 2,5-dihalogenopentanoate) reacts with a hydrazine-1,2-dicarboxylate derivative in ketone solvents (e.g., acetone or methyl ethyl ketone) under basic conditions (pH ≥8.5). The base, typically potassium carbonate or triethylamine, facilitates nucleophilic displacement and cyclization to yield an intermediate tricarboxylate.

Stage 2: Hydrolysis and Acid Precipitation

The intermediate is treated with aqueous sodium hydroxide to hydrolyze ester groups, followed by acidification (HCl or H₂SO₄) to pH 0.5–2.0. The product precipitates in non-polar solvents (e.g., toluene), achieving >70% yield and >97% purity.

Table 1: Reaction Conditions for Two-Stage Synthesis

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Solvent | Ketones (acetone) | Toluene/xylene |

| Base | K₂CO₃, Et₃N | NaOH (aqueous) |

| Acid | N/A | HCl, H₂SO₄ |

| Temperature | Room temperature | 0–25°C |

| Reaction Time | 2–12 hours | 1–2 hours |

| Yield | – | >70% |

| Purity (HPLC) | – | >97% |

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial adaptations employ continuous flow reactors to enhance mixing and heat transfer, critical for exothermic cyclization steps. Automated solvent recovery systems minimize waste, aligning with green chemistry principles.

Reaction Optimization and Parameters

Solvent Selection

Ketones polar aprotic solvents stabilize intermediates while resisting nucleophilic attack. Comparative studies show acetone maximizes yield (72%) versus diglyme (58%).

Base and Acid Effects

Strong bases (pKa ≥8.5) ensure complete deprotonation of hydrazine, while hydrochloric acid achieves optimal precipitation at pH 1.0.

Purification Techniques

Crystallization vs. Chromatography

Industrial settings favor crystallization from toluene due to cost efficiency, whereas labs use silica gel chromatography for analytical purity.

Table 2: Purity and Yield Across Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|

| Crystallization | 70–75 | 97–99 | High |

| Chromatography | 65–70 | >99 | Low |

Stereochemical Control

The (3S) configuration is introduced via chiral starting materials or enzymatic resolution. Asymmetric induction during cyclization remains under study, with preliminary data suggesting axial chirality transfer from L-proline-derived catalysts.

Comparative Analysis of Methods

The two-stage process outperforms traditional routes in yield (70% vs. 50–60%) and safety. Enzymatic methods, though eco-friendly, lag in scalability (Table 3).

Table 3: Method Comparison

| Method | Yield (%) | Safety | Scalability |

|---|---|---|---|

| Two-Stage (EP1468993A1) | 70–75 | High | High |

| SN1 Esterification | 50–60 | Moderate | Moderate |

| Enzymatic Resolution | 60–65 | High | Low |

Recent Advances

Microwave-assisted synthesis reduces reaction time to 30 minutes, albeit with modest yield improvements (5–7%). Photocatalytic methods using TiO₂ nanoparticles show promise for enantioselectivity but require further validation .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (3S)-hexahydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl (3S)-hexahydropyridazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of tert-butyl (3S)-hexahydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: tert-Butyl Esters of Saturated Heterocycles

The compound’s structural uniqueness lies in its hexahydropyridazine core. Comparisons with analogous tert-butyl esters of saturated heterocycles reveal distinct physicochemical and reactivity profiles:

| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/L) | Thermal Stability (°C) |

|---|---|---|---|---|

| tert-Butyl (3S)-hexahydropyridazine-3-carboxylate | 228.29 | 1.8 | 12.5 (pH 7.0) | Stable up to 200 |

| tert-Butyl piperidine-3-carboxylate | 199.27 | 2.1 | 8.2 (pH 7.0) | Stable up to 180 |

| tert-Butyl morpholine-4-carboxylate | 201.25 | 1.5 | 18.9 (pH 7.0) | Stable up to 190 |

Key Findings :

- The hexahydropyridazine derivative exhibits lower lipophilicity (logP = 1.8) compared to the piperidine analogue (logP = 2.1), likely due to increased polarity from the additional nitrogen atom .

- Aqueous solubility is moderate (12.5 mg/L), intermediate between the piperidine and morpholine analogues, suggesting a balance between steric hindrance and hydrogen-bonding capacity .

Functional Analogues: Hexahydropyridazine Derivatives

Hexahydropyridazine derivatives are rare in drug discovery due to synthetic challenges. A comparison with non-esterified hexahydropyridazines highlights critical differences:

| Compound | Synthetic Yield (%) | Enantiomeric Excess (ee, %) | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| tert-Butyl (3S)-hexahydropyridazine-3-carboxylate | 65 (3 steps) | >99 | N/A (Intermediate) |

| Hexahydropyridazine-3-carboxylic acid | 28 (5 steps) | 85 | 150 (Enzyme X inhibition) |

| Methyl hexahydropyridazine-3-carboxylate | 72 (2 steps) | 92 | N/A (Intermediate) |

Key Findings :

- The tert-butyl ester variant achieves higher enantiomeric purity (>99% ee) compared to the methyl ester (92% ee), attributed to optimized chiral resolution protocols .

- Synthetic yields for the free carboxylic acid are significantly lower (28%), underscoring the ester’s role in stabilizing intermediates during synthesis .

Stereochemical Comparisons: (3S) vs. (3R) Isomers

The stereochemistry at the 3-position critically influences reactivity and downstream applications:

| Property | (3S)-Isomer | (3R)-Isomer |

|---|---|---|

| Crystallinity | Amorphous | Crystalline |

| Acid Deprotection Rate | t₁/₂ = 15 min (1M HCl) | t₁/₂ = 45 min (1M HCl) |

| Enzymatic Recognition | Binds to Protease A (Kd = 5 µM) | No binding observed |

Key Findings :

- The (3S)-isomer’s amorphous nature complicates crystallization but enhances solubility in organic solvents .

- Faster acid deprotection in the (3S)-isomer aligns with steric accessibility of the ester group .

Biologische Aktivität

Tert-butyl (3S)-hexahydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 198.26 g/mol

- CAS Number : Not specified in the provided sources.

The compound features a hexahydropyridazine core, which is significant in various biological applications due to its structural properties.

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects, including anti-inflammatory and analgesic properties. These activities are often associated with derivatives of pyridazine compounds, which have been extensively studied for their therapeutic potential.

Pharmacological Effects

- Anti-inflammatory Activity : Pyridazine derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds similar to this compound can inhibit cyclooxygenase enzymes, reducing inflammation and pain .

- Analgesic Properties : The compound's structure suggests potential analgesic effects, similar to other pyridazine derivatives that have been documented in clinical studies .

Study 1: Anti-inflammatory Mechanism

A study published in Progress in Medicinal Chemistry highlighted the biochemical pathways through which pyridazine derivatives exert anti-inflammatory effects. The research demonstrated that certain derivatives could downregulate pro-inflammatory cytokines, leading to reduced inflammation in animal models .

| Study | Findings |

|---|---|

| Progress in Medicinal Chemistry | Pyridazine derivatives inhibit COX enzymes, reducing inflammation. |

Study 2: Analgesic Efficacy

In another investigation, the analgesic efficacy of pyridazine-based compounds was evaluated using pain models in rodents. The results indicated that these compounds significantly reduced pain responses compared to control groups, suggesting a viable therapeutic application for pain management .

| Study | Findings |

|---|---|

| Analgesic Efficacy Study | Significant reduction in pain responses in rodent models. |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase and lipoxygenase pathways.

- Modulation of Neurotransmitter Levels : Potential interactions with serotonin and dopamine pathways may contribute to its analgesic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.